molecular formula C9H11NO2 B555455 Benzyl 2-aminoacetate CAS No. 1738-68-7

Benzyl 2-aminoacetate

Cat. No. B555455
CAS RN: 1738-68-7
M. Wt: 165.19 g/mol
InChI Key: JXYACYYPACQCDM-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A mixture of 7.0 g (15.2 mmol) of 5-amino-N,N'-didecyl-1,3-benzenedicarboxamide, 9.7 ml of benzylbromoacetate, 4.6 (30.4 mmol) of sodium iodide and 4.2 g (30.4 mmol) of potassium carbonate in 150 ml of acetone and 50 ml of DMF was stirred at reflux for 26 hours. The reaction mixture was filtered and the solvents were removed from the filtrate at reduced pressure. The residue was purified by HPLC using 35% ethyl acetate-hexane. The pure fractions were combined and recrystallized from methylene chloride-ether to give 4.3 g (47% yield, mp 102°-104°) of N-[3,5-bis[decylamino)carbonyl]phenyl]glycine phenylmethyl ester. The nmr spectrum was consistent with the structure.
Name
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
Quantity
7 g
Type
reactant
Reaction Step One
Name
benzylbromoacetate
Quantity
9.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
4.6
Quantity
30.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C=C(C(NCCCCCCCCCC)=O)C=C(C(NCCCCCCCCCC)=O)C=1.[CH2:34](C(Br)C([O-])=O)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.[I-].[Na+].[C:48](=[O:51])([O-])[O-:49].[K+].[K+]>CC(C)=O.CN(C=O)C>[C:35]1([CH2:34][O:49][C:48](=[O:51])[CH2:2][NH2:1])[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
Quantity
7 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)C(=O)NCCCCCCCCCC)C(=O)NCCCCCCCCCC
Name
benzylbromoacetate
Quantity
9.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)[O-])Br
Name
4.6
Quantity
30.4 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 26 hours
Duration
26 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed from the filtrate at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by HPLC
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride-ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(CN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.